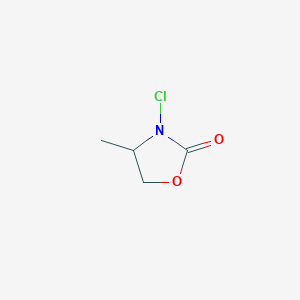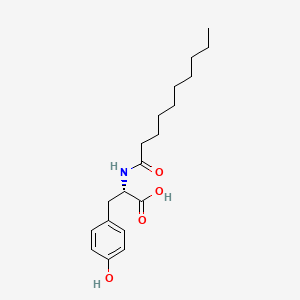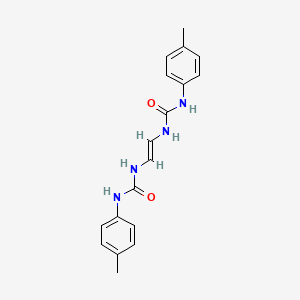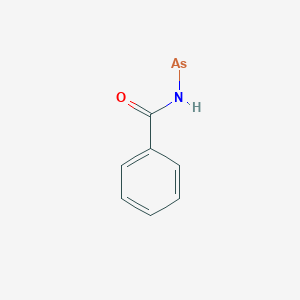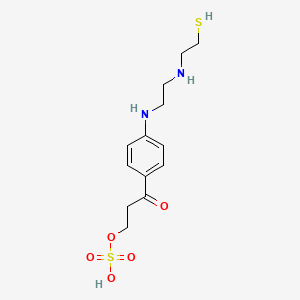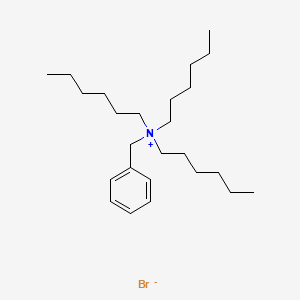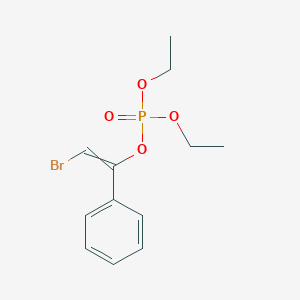
2-Bromo-1-phenylethenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-phenylethenyl diethyl phosphate is an organophosphorus compound that features a bromine atom, a phenyl group, and a phosphate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylethenyl diethyl phosphate typically involves the reaction of 2-bromo-1-phenylethene with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-phenylethenyl diethyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can be oxidized under certain conditions to form phenolic derivatives.
Hydrolysis: The phosphate ester can be hydrolyzed to form the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include 2-azido-1-phenylethenyl diethyl phosphate or 2-thio-1-phenylethenyl diethyl phosphate.
Oxidation: Products include phenolic phosphates.
Hydrolysis: Products include diethyl phosphate and the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-1-phenylethenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-phenylethenyl diethyl phosphate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The phosphate ester group can participate in hydrolysis and oxidation reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the phenyl group and the phosphate ester.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-phenylethenyl diethyl phosphate
- 2-Iodo-1-phenylethenyl diethyl phosphate
- 2-Bromo-1-phenylethyl diethyl phosphate
Uniqueness
2-Bromo-1-phenylethenyl diethyl phosphate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The phenylethenyl group provides a conjugated system that can participate in various chemical reactions, making it a versatile compound in organic synthesis. The phosphate ester group adds to its utility in industrial applications, particularly in the production of flame retardants and plasticizers.
Propiedades
Número CAS |
31428-82-7 |
|---|---|
Fórmula molecular |
C12H16BrO4P |
Peso molecular |
335.13 g/mol |
Nombre IUPAC |
(2-bromo-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C12H16BrO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
PEAWRYBRJMCVFA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


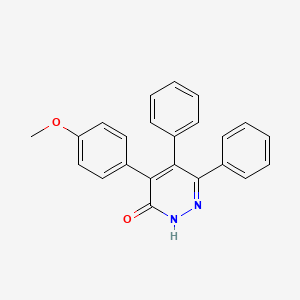
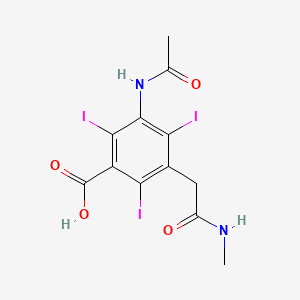


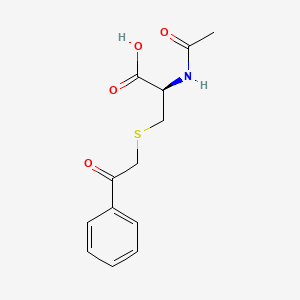
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
